

L-756423: A Comparative Analysis of an Investigational HIV-1 Protease Inhibitor

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Compound of Interest

Compound Name: L 756423

Cat. No.: B1674085

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This guide provides a comparative overview of the clinical trial data and outcomes for L-756423, an investigational anti-HIV drug, in the context of other HIV-1 protease inhibitors of its time. Due to the limited publicly available quantitative data for L-756423, this guide will focus on its known clinical trial protocol and compare it with the more extensively documented clinical trial outcomes of Indinavir, a widely used HIV-1 protease inhibitor.

Comparative Clinical Trial Data

While specific quantitative outcomes for the L-756423 Phase 2 trial (NCT00002452) have not been publicly released, the following table summarizes the available information and provides a comparison with a representative Phase 3 trial of Indinavir.

Parameter	L-756423 (NCT00002452)	Indinavir (in combination with Zidovudine and Lamivudine)
Official Title	A Multicenter, Open-Label, Pilot Study to Evaluate the Safety and Activity of L-756423/Indinavir Sulfate, 800/400 Mg b.i.d. in Combination With Two nRTIs in HIV-Infected Patients Who Failed an Indinavir Containing Regimen	A Study of Three Different Anti-HIV Drug Combinations in HIV-Infected Patients
Phase	2	3
Primary Purpose	To assess the safety and efficacy (viral load reduction) of L-756423 in combination with Indinavir	To evaluate the safety and efficacy of Indinavir in combination with other antiretrovirals
Patient Population	HIV-positive patients who have previously been treated with and failed an Indinavir-containing regimen	Antiretroviral therapy-naïve HIV-1 infected subjects
Intervention	L-756423 plus Indinavir plus two licensed nucleoside reverse transcriptase inhibitors (NRTIs)	Indinavir in combination with Zidovudine (AZT) and Lamivudine (3TC)
Duration	12 weeks (with a possible extension to 16 weeks)	24 weeks for the initial study, with long-term follow-up
Primary Outcome Measures	Safety and reduction in plasma viral RNA	Proportion of patients with plasma HIV-1 RNA below 500 copies/mL
Quantitative Outcomes	Data not publicly available	>80% of patients achieved HIV RNA levels <500 copies/mL at 24 weeks

CD4 Cell Count Change	Measured at weeks 2, 4, 8, and 12	Significant increases observed
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Experimental Protocols

L-756423 (NCT00002452) Protocol Summary

Based on the available information, the experimental protocol for the L-756423 clinical trial was as follows:

- Study Design: A multicenter, open-label, pilot study.
- Participants: 30 HIV-infected patients who had previously failed a regimen containing Indinavir.
- Treatment Regimen: All patients received L-756423 in combination with Indinavir and two licensed NRTIs. At least one of the NRTIs was new to the patient.
- Assessments:
 - Physical examinations and laboratory tests (blood and urine) were conducted at weeks 1, 2, 4, 6, 8, and 12, and two weeks post-study.
 - Plasma viral RNA was measured at weeks 1, 2, 4, 6, 8, and 12.
 - CD4 cell counts were measured at weeks 2, 4, 8, and 12.

Representative Indinavir Clinical Trial Protocol (based on early combination therapy studies)

- Study Design: Phase III randomized, controlled, clinical end-point study.
- Participants: HIV-positive patients, often antiretroviral-naïve or with limited prior treatment.
- Treatment Regimen: Patients were typically randomized to receive a combination therapy, such as Indinavir, zidovudine (AZT), and lamivudine (3TC), compared to a two-drug or monotherapy regimen.

- Assessments:
 - Regular monitoring of plasma HIV-1 RNA levels (viral load) to determine the proportion of patients achieving and maintaining viral suppression below a specified threshold (e.g., <500 or <50 copies/mL).
 - Regular monitoring of CD4+ T-cell counts to assess immune reconstitution.
 - Monitoring for adverse events and laboratory abnormalities to assess safety and tolerability.
 - Assessment of clinical progression to AIDS-defining illnesses or death.

Visualizations

HIV-1 Protease Inhibitor Signaling Pathway

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